molecular formula C3H7NO2S.ClH.H2O<br>C3H10ClNO3S B3424391 L-Cysteine hydrochloride monohydrate CAS No. 345909-32-2

L-Cysteine hydrochloride monohydrate

Cat. No.: B3424391
CAS No.: 345909-32-2
M. Wt: 175.64 g/mol
InChI Key: QIJRTFXNRTXDIP-JIZZDEOASA-N
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Description

L-Cysteine (hydrochloride hydrate) is a naturally occurring amino acid derivative, known for its significant role in various biochemical processes. It is a sulfur-containing amino acid that is essential for the synthesis of proteins and other important biomolecules. The compound is commonly used in biochemical research, pharmaceuticals, and as a dietary supplement due to its antioxidant properties and ability to form disulfide bonds, which are crucial for protein structure and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Cysteine (hydrochloride hydrate) can be synthesized through several methods. One common method involves the reaction of L-cysteine with hydrochloric acid. The process typically involves dissolving L-cysteine in an appropriate solvent, adding hydrochloric acid, and stirring the mixture. The resulting product is then isolated through crystallization or freeze-drying techniques .

Industrial Production Methods: Industrial production of L-cysteine (hydrochloride hydrate) often involves the use of continuous chromatography to obtain high-purity crystals from natural L-cysteine fermentation broth. This method allows for a high recovery rate and purity without the need for chemical reactions or artificial synthetic compounds .

Chemical Reactions Analysis

Types of Reactions: L-Cysteine (hydrochloride hydrate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medical Applications

L-Cysteine plays a crucial role in human health due to its involvement in various biological processes. It is known for its antioxidant properties and its role in synthesizing important biomolecules like glutathione.

Antioxidant and Detoxification

L-Cysteine contributes to detoxification by participating in the synthesis of glutathione, a potent antioxidant that protects cells from oxidative stress. A study highlighted that L-Cysteine supplementation can enhance glutathione synthesis, thereby improving antioxidant status in patients with chronic inflammation and other oxidative stress-related conditions .

Nutritional Therapy

LCHCMH has been utilized in nutritional therapies for various health conditions:

  • Severe Edematous Malnutrition : In children, L-Cysteine aids in restoring glutathione levels during treatment phases .
  • Cardiovascular Health : Clinical trials indicate that L-Cysteine may reduce the risk of cardiovascular incidents in stroke patients .
  • Hair Care : It has been shown to reduce hair loss and strengthen hair follicles, making it a popular ingredient in hair care products .

Food Industry Applications

L-Cysteine hydrochloride monohydrate is commonly used as a flavoring agent and dough conditioner in the food industry. It acts as a reducing agent in baking, enhancing the texture and quality of baked goods.

ApplicationFunctionConcentration
Flavoring AgentEnhances taste and aromaUp to 90 ppm
Dough ConditionerImproves texture and elasticityVaries by formulation

The European Food Safety Authority (EFSA) has assessed its safety for use in food products, concluding that it is safe at specified concentrations .

Cosmetic Applications

In cosmetics, this compound is used for its skin-conditioning properties. It acts as an antioxidant and is included in formulations for hair care, skin care, and personal hygiene products.

  • Hair Conditioning : Improves hair strength and reduces breakage.
  • Skin Care : Acts as a reducing agent that can enhance skin hydration.

Agricultural Applications

L-Cysteine is also utilized in agricultural practices as a biocidal agent. It has applications in veterinary medicine as a feed additive to improve animal health and growth performance.

ApplicationFunctionConcentration
Feed AdditiveImproves feed palatability and nutrient absorptionUp to 25 mg/kg feed

Studies show that L-Cysteine can enhance the nutritional profile of animal feed without posing safety risks to consumers or the environment .

Clinical Trials on L-Cysteine Efficacy

A comprehensive review of clinical trials revealed significant benefits of L-Cysteine supplementation:

  • Oxidative Stress : Increased glutathione levels were observed in elderly patients with oxidative stress conditions when supplemented with L-Cysteine combined with glycine .
  • Diabetes Management : In type-2 diabetes patients, L-Cysteine supplementation improved insulin sensitivity and reduced triglyceride levels when combined with vitamin D .

Safety Assessments

Safety evaluations have classified this compound as a skin irritant but not a sensitizer, confirming its safe application within established guidelines .

Mechanism of Action

L-Cysteine (hydrochloride hydrate) exerts its effects primarily through its role in redox reactions and protein synthesis. It acts as a precursor to glutathione, a potent cellular antioxidant that protects cells from oxidative damage. The compound also participates in the formation of disulfide bonds, which are essential for maintaining the structural integrity of proteins. Additionally, L-cysteine can modulate metabolic pathways and signaling molecules such as hydrogen sulfide .

Biological Activity

L-Cysteine hydrochloride monohydrate is a vital amino acid compound that plays significant roles in various biological processes. This article explores its biological activity, safety, efficacy, and applications based on diverse research findings.

This compound is a white crystalline powder with the molecular formula C3H7NO2SHClH2OC_3H_7NO_2S\cdot HCl\cdot H_2O and a molecular weight of 175.6 g/mol. It contains a reactive thiol group (-SH), which is crucial for its biological functions, including detoxification and antioxidant activity .

Biological Functions

1. Antioxidant Activity:
L-Cysteine is a precursor to glutathione, one of the body's most potent antioxidants. It helps maintain redox homeostasis and protects cells from oxidative stress by neutralizing free radicals .

2. Protein Synthesis:
Cysteine plays a critical role in protein synthesis due to its ability to form disulfide bonds, which stabilize protein structures. This is particularly important in the formation of keratin and other structural proteins .

3. Detoxification:
The thiol group in cysteine has a high affinity for heavy metals (e.g., mercury, lead), facilitating their detoxification from the body. This property makes it essential in various metabolic pathways, including the synthesis of taurine and sulfate .

Clinical Applications

This compound has been investigated for various clinical applications, particularly in nutritional therapy and as a pharmaceutical agent.

Nutritional Therapy

  • Preterm Infants: Cysteine is considered essential for preterm infants due to their immature enzymatic pathways for cysteine synthesis. It is used in total parenteral nutrition (TPN) to meet their nutritional needs .
  • Chronic Diseases: Studies have shown that L-cysteine supplementation can improve antioxidant status in patients with chronic inflammation and cardiovascular diseases .

Case Studies

  • Severe Edematous Malnutrition: In children undergoing nutritional therapy, L-Cysteine helped restore glutathione levels, improving recovery outcomes .
  • Corneal Scarring: Research indicates that L-Cysteine can reduce healing time after photorefractive keratectomy by promoting tissue repair mechanisms .

Safety and Efficacy

Research indicates that this compound is generally safe when used appropriately. However, it can cause skin and eye irritation but is not classified as a skin sensitizer . The no observed effect level (NOEL) has been established at 100 mg/kg body weight per day in animal studies, indicating its safety profile within recommended dosages .

Summary of Clinical Trials

A comprehensive review of clinical trials involving L-Cysteine reveals significant findings:

Study Focus Outcome Reference
Nutritional therapy in malnourished childrenImproved glutathione synthesis
Treatment of oxidative stressEnhanced antioxidant status
Hair care applicationsReduced hair loss
Cardiovascular healthDecreased risk of cardiovascular events

Q & A

Basic Research Questions

Q. How can the purity of L-cysteine hydrochloride monohydrate be validated for experimental use?

To validate purity, follow pharmacopeial standards (e.g., USP, Ph. Eur.). Key methods include:

  • Optical Rotation : Prepare an 80 mg/mL solution in 6 N HCl; the specific rotation should be +5.7° .
  • Chromatography : Use thin-layer chromatography (TLC) with silica gel plates and a solvent system (e.g., methanol:ethyl acetate, 1:1). Compare sample spots to reference standards (USP l-Cysteine Hydrochloride RS) to detect impurities ≤0.5% .
  • Loss on Drying : Dry at 105°C; weight loss should align with monohydrate stoichiometry (theoretical H₂O content: ~10.2%) .

Q. What are the optimal conditions for preparing stable aqueous solutions of this compound?

  • Buffering : Dissolve in deionized water and adjust pH to 6.0–7.4 using sodium bicarbonate or acetate buffer to prevent oxidation .
  • Short-term Stability : Use immediately after preparation to avoid cystine precipitation. For enzyme assays, maintain solutions under nitrogen to inhibit disulfide bond formation .
  • Concentration : Typical working concentrations range from 5 mM (for redox assays) to 200 mM (for polymer thiolation) .

Q. How does this compound function as a reducing agent in biochemical assays?

It reduces disulfide bonds in proteins or polymers via its free thiol (-SH) group. For example:

  • Ellman’s Assay : React with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to quantify free thiols spectrophotometrically at 412 nm .
  • Polymer Thiolation : Modify starch-graft-poly(acrylic acid) by reacting with thioglycolic acid and L-cysteine to enhance mucoadhesion in drug delivery systems .

Advanced Research Questions

Q. How can this compound be used to design non-linear optical (NLO) crystals?

  • Crystal Growth : Use slow solvent evaporation with water or ethanol as solvents. Seed crystals are essential for unidirectional growth .
  • Characterization :
    • XRD : Confirm monoclinic crystal structure (space group P2₁) with unit cell parameters a = 5.52 Å, b = 8.91 Å, c = 9.74 Å .
    • SHG Efficiency : Test using Q-switched Nd:YAG laser (1064 nm); reported efficiency is ~1.2× relative to KDP .
    • Thermal Stability : Analyze via TG-DTA; decomposition occurs above 175°C .

Q. What methodologies resolve contradictions in spectroscopic data for this compound?

  • THz Spectroscopy : Compare experimental spectra (2.41 THz peak) with density functional theory (DFT) simulations. Discrepancies may arise from temperature differences or superposition of vibrational modes (e.g., C-S stretching and NH₃⁺ torsion) .
  • FT-IR : Assign peaks using computational tools (e.g., CASTEP). Key bands include:
    • 2550 cm⁻¹ (S-H stretch)
    • 1580 cm⁻¹ (COO⁻ asymmetric stretch) .

Q. How does this compound influence the viscoelastic properties of gluten in dough systems?

  • Redox Mechanism : Cleaves disulfide bonds in gluten, reducing tenacity by 30–40% at 50 ppm. Pair with oxidants (e.g., ascorbic acid) to balance extensibility .
  • Rheological Testing : Use a mixograph or extensograph. Optimal dough stability is achieved at 20–30 ppm L-cysteine, beyond which rapid softening occurs .

Q. What are the challenges in formulating this compound for parenteral nutrition?

  • Stability : In premixed amino acid solutions, cysteine oxidizes to cystine within 24 hours. Mitigate by adding the compound immediately before administration and replacing air with nitrogen in vials .
  • Aluminum Toxicity : Monitor aluminum content (≤25 μg/L per USP guidelines) to avoid accumulation in renal-impaired patients .

Properties

IUPAC Name

(2R)-2-amino-3-sulfanylpropanoic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H7NO2S.ClH.H2O/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;1H2/t2-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJRTFXNRTXDIP-JIZZDEOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)S.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52-90-4 (Parent)
Record name Cysteine hydrochloride [USP]
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DSSTOX Substance ID

DTXSID90990688
Record name L-Cysteine, hydrochloride, monohydrate
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Molecular Weight

175.64 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Cysteine hydrochloride monohydrate
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CAS No.

7048-04-6, 345909-32-2
Record name L-Cysteine, hydrochloride, monohydrate
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Record name L-Cysteine, hydrochloride, monohydrate
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Record name L-Cysteine, hydrochloride, hydrate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

L-Cysteine hydrochloride monohydrate
L-Cysteine hydrochloride monohydrate
L-Cysteine hydrochloride monohydrate
L-Cysteine hydrochloride monohydrate
L-Cysteine hydrochloride monohydrate
L-Cysteine hydrochloride monohydrate

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